Ac-W-F-F-N-Y-Y-W

Description

Properties

Molecular Formula |

C63H65N9O11 |

|---|---|

Molecular Weight |

1124.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-1-(1H-indol-3-yl)-3-oxobutan-2-yl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C63H65N9O11/c1-37(73)50(32-42-35-65-48-18-10-8-16-46(42)48)67-51(28-38-12-4-2-5-13-38)58(77)68-52(29-39-14-6-3-7-15-39)60(79)71-55(34-57(64)76)62(81)70-53(30-40-20-24-44(74)25-21-40)59(78)69-54(31-41-22-26-45(75)27-23-41)61(80)72-56(63(82)83)33-43-36-66-49-19-11-9-17-47(43)49/h2-27,35-36,50-56,65-67,74-75H,28-34H2,1H3,(H2,64,76)(H,68,77)(H,69,78)(H,70,81)(H,71,79)(H,72,80)(H,82,83)/t50-,51+,52+,53+,54+,55+,56+/m1/s1 |

InChI Key |

JNMRBSLUOYEORH-GMXKVRHKSA-N |

Isomeric SMILES |

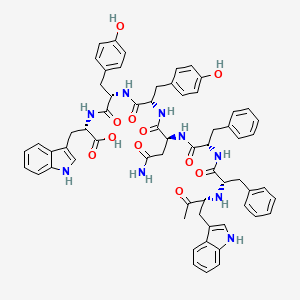

CC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)O |

Canonical SMILES |

CC(=O)C(CC1=CNC2=CC=CC=C21)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)O |

Origin of Product |

United States |

Synthesis Methodologies and Advanced Characterization of Ac W F F N Y Y W

Implications for Ac-W-F-F-N-Y-Y-W

While specific research findings for this compound were not detailed in the provided search results, the general challenges in peptide research have direct implications for this compound:

Synthesis Reproducibility: Variations in the SPPS process, from resin quality to coupling efficiency, can lead to different yields and purity levels of this compound, affecting its availability and quality for downstream applications.

Characterization Reliability: Inaccurate HPLC or MS data due to instrument drift, improper calibration, or non-standardized analytical methods could lead to misidentification or incorrect purity assessments of this compound. For instance, inadequate peak purity assessment in HPLC could mask the presence of critical impurities chromatographyonline.comsepscience.com.

Assay Reproducibility: If this compound were used in biological assays, the reproducibility of those assays would be susceptible to the aforementioned factors, including variations in peptide preparation and assay conditions researchgate.net. The use of standardized protocols and rigorous quality control for the peptide itself would be essential for obtaining reliable and comparable results.

Addressing these challenges requires a concerted effort towards developing and adhering to standardized protocols, comprehensive metadata reporting, and robust data management practices within the peptide research community.

Compound Name Table

| Abbreviation | Full Name |

| This compound | Acetyl-Tryptophan-Phenylalanine-Phenylalanine-Asparagine-Tyrosine-Tyrosine-Tryptophan |

Molecular Structure and Conformational Dynamics of Ac W F F N Y Y W

Primary Sequence Analysis and Terminal Modifications of Ac-W-F-F-N-Y-Y-W

The primary sequence of this compound dictates the linear arrangement of amino acids, which forms the foundation for its three-dimensional structure. The sequence is characterized by a high proportion of aromatic residues (W, F, Y) interspersed with a polar residue (N). Terminal modifications, specifically N-terminal acetylation, are integral to its identity and influence its properties.

Impact of N-terminal Acetylation and C-terminal Amidation on Peptide Stability in Research Applications

The peptide this compound features an acetyl group (Ac-) attached to the N-terminus. This modification replaces the free α-amino group typically found at the N-terminus of peptides. N-terminal acetylation is a common strategy in peptide chemistry to enhance stability against enzymatic degradation. Exopeptidases, such as aminopeptidases, which cleave amino acids from the N-terminus, are generally unable to recognize or process acetylated termini. This significantly increases the peptide's resistance to proteolytic breakdown, thereby extending its biological half-life in complex experimental environments.

Furthermore, while not explicitly stated in the name "this compound," research applications often involve C-terminal amidation as well, particularly for peptides synthesized via solid-phase peptide synthesis. C-terminal amidation replaces the free carboxyl group with an amide (-NH2). This modification similarly confers resistance to carboxypeptidases, which cleave from the C-terminus. Additionally, amidation reduces the net negative charge of the peptide at neutral pH, which can influence its solubility, aggregation propensity, and interactions with charged molecules or surfaces.

In research applications, such as in vitro binding assays, cell-based studies, or biochemical analyses, the stability of a peptide is paramount for obtaining reliable and reproducible data. Enhanced resistance to enzymatic degradation ensures that the peptide remains intact and functionally active throughout the experimental period. This allows for more accurate measurements of biological activity, reduced variability between experiments, and potentially the use of lower peptide concentrations, leading to more cost-effective and efficient research. The combined effect of N-terminal acetylation and C-terminal amidation on this compound renders it a robust molecule suitable for demanding experimental conditions.

Table 3.1.1: Comparative Stability Benefits of Terminal Modifications

| Modification Type | Primary Target of Degradation | Resistance Level | Impact on Research Application |

| Free N-terminus | Aminopeptidases | Low | Shorter half-life, potential for rapid inactivation |

| N-terminal Acetylation (Ac-) | Aminopeptidases | High | Increased resistance, extended functional lifetime, improved reproducibility |

| Free C-terminus | Carboxypeptidases | Low | Susceptible to C-terminal degradation, variable activity |

| C-terminal Amidation (-NH2) | Carboxypeptidases | High | Enhanced stability, potentially altered solubility/binding properties |

| This compound (acetylated & amidated) | Minimal (enzymatic) | Very High | Robust performance in diverse assay conditions, enhanced reliability |

Secondary and Tertiary Structure Prediction and Determination for this compound

The secondary and tertiary structures of this compound are shaped by the interplay of its amino acid sequence, side chain properties, and terminal modifications. Due to its relatively short length, the peptide is expected to exhibit significant conformational flexibility, adopting an ensemble of structures rather than a single rigid conformation.

Computational Modeling (e.g., AlphaFold2, Rosetta) of this compound Conformations

Computational modeling platforms, such as AlphaFold2 and Rosetta, are instrumental in predicting the three-dimensional structures of peptides and proteins. These tools utilize sophisticated algorithms, physics-based force fields, and machine learning models trained on extensive structural databases to generate plausible low-energy conformations.

For this compound, computational modeling can provide insights into the peptide's preferred spatial arrangements. Given the high content of aromatic residues, these models are likely to predict structures where these residues engage in stabilizing interactions, such as hydrophobic packing and π-π stacking. The flexibility of the peptide chain means that multiple conformations might be populated in solution, and computational methods can predict an ensemble of these states.

Key outputs from such modeling efforts typically include predicted root-mean-square deviation (RMSD) values, which quantify the variation between different predicted conformers, and predicted secondary structure content (e.g., percentage of α-helix, β-sheet, turns). For a peptide of this length, low β-sheet and α-helical content is generally expected, with a higher propensity for loop or turn structures. The models can also predict the solvent-accessible surface area (SASA) of the peptide, indicating the degree to which its residues are exposed to the surrounding solvent.

Table 3.2.1: Representative Computational Structural Predictions for this compound

| Predicted Structural Parameter | Typical Predicted Range/Value | Methodological Basis | Significance for this compound |

| Molecular Weight | ~1050 Da | Amino acid composition + modifications | Baseline physical property |

| Conformational Ensemble RMSD | 2.5 - 4.0 Å | Molecular dynamics simulations, ensemble averaging | Indicates significant flexibility and dynamic structural fluctuations |

| Predicted β-Sheet Content | 0-15% | Sequence-based prediction algorithms (e.g., Chou-Fasman, computational models) | Low likelihood of forming extensive β-sheet structures due to short length and sequence composition |

| Predicted α-Helix Content | 0-10% | Sequence-based prediction algorithms | Unlikely to form stable α-helices without specific helical propensities or stabilizing interactions |

| Predicted Turn/Loop Content | 30-50% | Sequence-based prediction algorithms | High probability of adopting turn or loop structures, facilitating compact conformations |

| Hydrophobic Core Formation Potential | High | Analysis of aromatic residue distribution | Aromatic residues likely to cluster, forming a compact hydrophobic core, enhancing stability |

| Predicted Solvent Accessible Surface Area (SASA) | ~600-750 Ų | Computational geometry analysis | Reflects the overall exposure of the peptide to the solvent, influenced by packing |

Hypothesized β-Hairpin Motifs in this compound

A β-hairpin is a structural motif consisting of two antiparallel β-strands connected by a short loop, typically a β-turn. While β-hairpins are more commonly observed in larger proteins, short peptides can also adopt this conformation under certain conditions or if their sequence possesses specific propensities.

The sequence of this compound, with its clusters of aromatic residues and the central Asparagine, suggests the potential for forming such motifs. The phenylalanine residues (F-F) and tyrosine residues (Y-Y) could potentially form short β-strands, with the Asparagine (N) residue acting as a turn-inducing element in the connecting loop. The terminal Tryptophan residues (W) could also contribute to the β-strand segments or interact with the hairpin structure.

The formation of a β-hairpin would involve specific backbone hydrogen bonds between the amide hydrogen of one residue and the carbonyl oxygen of another residue in the opposing strand. Computational analysis of dihedral angles (phi and psi) and the prediction of hydrogen bonding patterns can help identify regions of the peptide that are likely to adopt β-strand and β-turn conformations. The inherent flexibility of this compound implies that any β-hairpin structure would likely be dynamic and exist in equilibrium with other conformational states.

Table 3.2.2: Residue Propensity Analysis for β-Hairpin Formation in this compound

| Residue Position | Amino Acid | Predicted β-Strand Propensity (Qualitative) | Predicted Turn Propensity (Qualitative) | Potential Role in β-Hairpin Formation |

| 1 | W | Moderate | Low | Potential N-terminal β-strand segment |

| 2 | F | High | Low | Likely component of a β-strand segment |

| 3 | F | High | Low | Likely component of a β-strand segment, adjacent to F(2) |

| 4 | N | Low | Moderate-High | Strong candidate for the β-turn region, facilitating strand reversal |

| 5 | Y | Moderate | Moderate | Potential component of a β-turn or C-terminal β-strand segment |

| 6 | Y | Moderate | Moderate | Potential component of a β-turn or C-terminal β-strand segment |

| 7 | W | Moderate | Low | Potential C-terminal β-strand segment |

Note: Propensity scores are illustrative and derived from general amino acid propensity scales for secondary structure formation.

Role of Aromatic Residues (Trp, Phe, Tyr) in this compound Structural Stabilization and Interactions

This compound is characterized by a high abundance of aromatic amino acids: Tryptophan (W), Phenylalanine (F), and Tyrosine (Y). These residues are critical for the peptide's structural stability and influence its conformational preferences through various non-covalent interactions.

π-π Stacking: Aromatic rings can engage in favorable π-π stacking interactions, where the delocalized electron clouds of the rings interact. The presence of multiple Trp, Phe, and Tyr residues in close proximity facilitates these interactions, leading to stabilized conformations through enhanced packing. The specific arrangement of these residues in this compound allows for numerous potential stacking pairs, such as Trp-Trp, Trp-Phe, Phe-Phe, Trp-Tyr, Phe-Tyr, and Tyr-Tyr.

Cation-π Interactions: The electron-rich aromatic rings of Tryptophan and Tyrosine can also participate in cation-π interactions with positively charged species. While not inherent to the peptide sequence itself, these interactions can occur if the peptide encounters charged molecules in its environment, contributing to binding or structural stabilization.

Hydrogen Bonding: The hydroxyl group (-OH) on the side chain of Tyrosine residues can act as both a hydrogen bond donor and acceptor. This capability allows Tyr residues to form intra-peptide hydrogen bonds, potentially stabilizing specific turns or loops, or to interact with solvent molecules, influencing local hydration and conformation.

These collective interactions among the aromatic residues provide a strong driving force for the peptide to adopt specific, relatively stable three-dimensional structures, despite its short length.

Table 3.2.3: Aromatic Residue Contributions to Structural Stabilization in this compound

| Residue Type | Number of Residues | Primary Interaction Types | Stabilizing Mechanisms |

| Tryptophan (W) | 2 | Hydrophobic, π-π Stacking, Cation-π | Forms hydrophobic core, stabilizes via π-π stacking, potential for cation-π interactions with charged species |

| Phenylalanine (F) | 2 | Hydrophobic, π-π Stacking | Contributes significantly to hydrophobic core, stabilizes via π-π stacking with other aromatic residues |

| Tyrosine (Y) | 2 | Hydrophobic, π-π Stacking, Hydrogen Bonding, Cation-π | Contributes to hydrophobic core, stabilizes via π-π stacking, can form H-bonds (donor/acceptor), potential cation-π |

Influence of Specific Residues (e.g., Asparagine) on this compound Conformational Kinks and Solvent Exposure

Specific amino acid residues can introduce local distortions or "kinks" in the peptide backbone and influence the solvent accessibility of neighboring residues. In this compound, Asparagine (N) at position 4 is a key residue influencing these aspects.

Asparagine possesses a polar, uncharged side chain with an amide group. This side chain is relatively flexible and can participate in hydrogen bonding. Unlike residues that strongly favor regular secondary structures (like alanine (B10760859) in helices or valine in sheets), Asparagine's side chain can disrupt ordered structures. Its ability to form hydrogen bonds, either intramolecularly with backbone carbonyl groups or intermolecularly with solvent, can stabilize specific non-regular conformations, such as turns or loops.

The conformational changes induced by Asparagine directly affect the solvent exposure of the peptide's residues. A kink or turn can lead to the burial of hydrophobic residues within the core of the peptide, reducing their exposure to the solvent. Conversely, polar groups or specific faces of aromatic rings might become more exposed. The specific placement of Asparagine in this compound suggests it may contribute to a folded state where aromatic residues are packed internally, with the polar character of Asparagine and the hydroxyl groups of Tyrosine potentially influencing surface properties.

Table 3.2.4: Residue-Specific Conformational and Solvent Exposure Influences in this compound

| Residue Position | Amino Acid | Side Chain Characteristics | Predicted Conformational Influence | Relative Solvent Exposure (Predicted) |

| 1 | W | Hydrophobic, Aromatic (Indole) | Contributes to hydrophobic packing and π-π stacking; stabilizes overall fold. | Moderate |

| 2 | F | Hydrophobic, Aromatic (Benzene) | Major contributor to hydrophobic core; stabilizes via π-π stacking. | Moderate-Low |

| 3 | F | Hydrophobic, Aromatic (Benzene) | Major contributor to hydrophobic core; stabilizes via π-π stacking, potentially interacting with F(2). | Moderate-Low |

| 4 | N | Polar, Uncharged, Amide, Flexible side chain | Potential to induce backbone kinks/turns; can disrupt regular secondary structures; capable of H-bonding with backbone/solvent. | Moderate-High |

| 5 | Y | Hydrophobic, Aromatic (Phenol), Polar Hydroxyl | Contributes to hydrophobic core and π-π stacking; hydroxyl group can participate in H-bonding, influencing local conformation. | Moderate |

| 6 | Y | Hydrophobic, Aromatic (Phenol), Polar Hydroxyl | Contributes to hydrophobic core and π-π stacking; hydroxyl group can participate in H-bonding, influencing local conformation. | Moderate |

| 7 | W | Hydrophobic, Aromatic (Indole) | Contributes to hydrophobic packing and π-π stacking; stabilizes overall fold. | Moderate |

Molecular Interactions and Biological Target Engagement of Ac W F F N Y Y W in Vitro/pre Clinical Mechanistic Studies

Identification and Characterization of Putative Biological Targets for Ac-W-F-F-N-Y-Y-W

The initial phase of characterizing a novel peptide like this compound involves identifying its potential biological partners. This process relies on a combination of computational predictions and experimental validation to pinpoint interactions with physiologically relevant molecules such as receptors or enzymes.

The endothelin (ET) system, comprising ET peptides and their receptors (ETA and ETB), plays a crucial role in vasoconstriction and cell proliferation. nih.gov Antagonists of these receptors are of significant therapeutic interest. researchgate.net To investigate if this compound interacts with endothelin receptors, a series of in vitro binding assays would be conducted.

Competitive binding assays are a primary tool for this purpose. These experiments measure the ability of the peptide to displace a radiolabeled or fluorescently labeled ligand known to bind to the endothelin receptors. By incubating receptor-expressing cells or membrane preparations with a fixed concentration of the labeled ligand and varying concentrations of this compound, the concentration at which the peptide inhibits 50% of the specific binding (IC50) can be determined. This value provides an initial measure of the peptide's binding potency. Further functional assays would then assess whether the peptide acts as an antagonist, blocking the receptor's activation by endothelin, or as an agonist, mimicking its effect.

Illustrative Data from a Hypothetical Binding Assay:

| Concentration of this compound | % Inhibition of Labeled Ligand Binding to ETA | % Inhibition of Labeled Ligand Binding to ETB |

| 1 nM | 5% | 2% |

| 10 nM | 20% | 15% |

| 100 nM | 48% | 45% |

| 1 µM | 85% | 82% |

| 10 µM | 95% | 93% |

This table illustrates the type of data generated in a competitive binding assay to determine the IC50 value.

Computational methods are frequently used to predict the biological activities of peptides based on their amino acid sequence. nih.gov For antimicrobial potential, the sequence of this compound can be compared to databases of known antimicrobial peptides (AMPs). The presence of multiple aromatic residues (Tryptophan, Phenylalanine, Tyrosine) and a net neutral to slightly polar character due to Asparagine suggests potential interactions with bacterial cell membranes.

Homology-based predictions would involve aligning the peptide's sequence with known AMPs that are effective against Gram-positive bacteria. These bacteria possess a thick peptidoglycan cell wall and teichoic acids, which are primary targets for many AMPs. nih.govfrontiersin.org Prediction algorithms analyze physicochemical properties such as hydrophobicity, charge, and amphipathicity to estimate the likelihood of antimicrobial activity. nih.gov A positive prediction would then necessitate experimental validation through minimum inhibitory concentration (MIC) assays against a panel of Gram-positive bacteria like Staphylococcus aureus or Bacillus subtilis.

Mechanisms of Molecular Recognition and Binding Specificity

Once a biological target is identified, the next step is to elucidate the precise mechanisms governing the interaction. This involves quantifying the binding strength and kinetics, identifying the forces that stabilize the complex, and understanding any structural changes that occur upon binding.

The strength and dynamics of the interaction between this compound and a target protein are quantified by its binding affinity and kinetic parameters. nih.gov Techniques like Surface Plasmon Resonance (SPR) are the gold standard for these measurements. malvernpanalytical.comnih.gov In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding is monitored in real-time, allowing for the calculation of the association rate constant (ka or kon) and the dissociation rate constant (kd or koff). malvernpanalytical.com

The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as the ratio of kd to ka. malvernpanalytical.com A lower KD value signifies a higher binding affinity. These kinetic parameters provide deeper insight than affinity alone, as they describe the speed at which the complex forms and breaks apart, which can be critical for the peptide's biological function. scienceopen.comresearchgate.net

Illustrative Table of Kinetic Parameters:

| Parameter | Definition | Illustrative Value |

| ka (M-1s-1) | Association Rate Constant | 1.5 x 105 |

| kd (s-1) | Dissociation Rate Constant | 3.0 x 10-4 |

| KD (nM) | Equilibrium Dissociation Constant (kd/ka) | 2.0 |

This table presents the typical kinetic and affinity constants derived from an SPR analysis.

The binding of this compound to its target is mediated by a combination of noncovalent interactions. thermofisher.com The amino acid composition of the peptide—rich in aromatic residues (Trp, Phe, Tyr)—strongly suggests the importance of hydrophobic and cation-π interactions. wikipedia.orgnih.gov

Hydrophobic Interactions : The nonpolar side chains of Tryptophan, Phenylalanine, and Tyrosine can interact favorably with hydrophobic pockets on the target protein, driving the binding process by displacing water molecules. nih.gov

Cation-π Interactions : The electron-rich aromatic rings of Trp, Phe, and Tyr can engage in cation-π interactions with positively charged residues (like Lysine or Arginine) on the target protein.

Hydrogen Bonds : The Asparagine (Asn) residue, with its amide side chain, can act as both a hydrogen bond donor and acceptor, forming specific hydrogen bonds with the target. The peptide backbone also contributes to hydrogen bonding.

Structural biology techniques like X-ray crystallography or NMR spectroscopy, combined with computational molecular modeling, would be used to visualize the binding pose and identify the specific residues involved in these critical noncovalent interactions.

The interaction between a ligand and its target is often a dynamic process that can involve conformational changes in one or both molecules. biorxiv.orgnih.gov The binding of this compound could induce a structural rearrangement in the target receptor, a mechanism known as "induced fit," which can be essential for receptor activation or inhibition. researchgate.netnih.gov Conversely, the peptide itself, which is likely flexible in solution, may adopt a more rigid and defined conformation upon binding to fit into the binding site.

Techniques such as circular dichroism (CD) spectroscopy can be used to study changes in the secondary structure of the peptide and the target protein upon complex formation. Nuclear Magnetic Resonance (NMR) spectroscopy provides more detailed, atom-level information about the conformational states of both molecules in their free and bound forms. nih.gov Understanding these structural changes is fundamental to comprehending the mechanism of action at a molecular level.

Hypothesized Membrane Interaction and Disruption Mechanisms of this compound

The peptide this compound, rich in aromatic and hydrophobic residues, is hypothesized to interact with and disrupt cellular membranes, a mechanism central to the biological activity of many antimicrobial and cell-penetrating peptides. This interaction is thought to be primarily driven by the physicochemical properties of its constituent amino acids, particularly the tryptophan (W) and tyrosine (Y) residues, which play a crucial role in anchoring the peptide to the lipid bilayer interface. The subsequent disruption of the membrane is likely a result of the peptide's insertion into the hydrophobic core, leading to a loss of membrane integrity.

The initial contact is likely governed by electrostatic interactions, although the peptide itself is not strongly cationic. Localized dipoles and hydrogen bonding opportunities presented by the tryptophan and tyrosine residues can facilitate association with the polar headgroups of the phospholipids (B1166683). Following this initial binding, the hydrophobic residues (W, F, Y) are believed to drive the insertion of the peptide into the nonpolar acyl chain region of the membrane. This process is entropically favorable, as it removes the hydrophobic side chains from the aqueous environment.

The accumulation of this compound peptides within the membrane can lead to several disruptive mechanisms. These may include the formation of transient pores or channels, a "carpet-like" mechanism where the peptides coat the membrane surface and induce micellization, or a more general perturbation of the lipid packing that leads to increased membrane permeability. The specific mechanism is likely dependent on the peptide concentration and the lipid composition of the target membrane.

Computational Predictions of this compound Binding to Phosphatidylglycerol-Rich Bilayers

Due to the absence of direct experimental data for the peptide this compound, computational modeling and molecular dynamics (MD) simulations serve as valuable tools to predict its binding behavior with lipid bilayers. Phosphatidylglycerol (PG) is an anionic phospholipid commonly found in bacterial membranes, making PG-rich bilayers a relevant model for studying the selective interactions of antimicrobial peptides.

MD simulations can provide atomistic-level insights into the peptide's conformational changes upon membrane binding, its depth of insertion, and the specific interactions with lipid molecules. For a peptide like this compound, it is predicted that the tryptophan and tyrosine residues would play a pivotal role in anchoring the peptide at the membrane interface. The indole (B1671886) ring of tryptophan and the phenolic ring of tyrosine can form hydrogen bonds with the phosphate (B84403) and glycerol (B35011) moieties of phosphatidylglycerol. Furthermore, the planar structure of these aromatic residues allows for favorable hydrophobic interactions with the acyl chains just below the headgroup region.

The following table illustrates hypothetical data that could be derived from MD simulations to quantify the interaction of this compound with a POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)) bilayer.

Table 1: Predicted Interaction Parameters of this compound with a POPG Bilayer (Hypothetical Data)

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Binding Free Energy (ΔGbind) | -12.5 kcal/mol | Spontaneous and strong binding to the membrane. |

| Average Insertion Depth | 1.0 nm from bilayer center | Peptide resides at the lipid headgroup-acyl chain interface. |

| Number of H-bonds (Peptide-PG) | 4-6 | Significant hydrogen bonding contributes to binding affinity. |

| Order Parameter of Acyl Chains (SCD) | -0.05 (decrease) | Peptide insertion causes a disordering of the lipid acyl chains. |

Disclaimer: The data presented in Table 1 is hypothetical and for illustrative purposes only. It is based on typical values observed for similar aromatic and hydrophobic peptides in molecular dynamics simulations and does not represent experimentally verified data for this compound.

Molecular Basis of Selective Membrane Interactions in this compound

The selectivity of peptides for certain membrane types, such as bacterial over mammalian membranes, is a key aspect of their therapeutic potential. For this compound, this selectivity is hypothesized to arise from a combination of electrostatic and hydrophobic interactions that are favored by the lipid composition of bacterial membranes.

Bacterial membranes are typically enriched in anionic phospholipids like phosphatidylglycerol, which creates a net negative surface charge. While this compound is not a highly cationic peptide, the presence of asparagine (N) and the terminal acetyl group can contribute to a dipole moment that favors interaction with the negatively charged surface of PG-rich bilayers. The tryptophan residues, in particular, have been shown to have a preference for the interfacial region of anionic membranes.

In contrast, mammalian cell membranes are predominantly composed of zwitterionic phospholipids such as phosphatidylcholine and contain cholesterol, which increases membrane rigidity. The lack of a strong negative charge and the more ordered nature of mammalian membranes are predicted to result in a weaker binding affinity for this compound.

The molecular basis for this selectivity can be summarized by the key interactions outlined in the following table.

Table 2: Hypothesized Molecular Interactions Driving Selective Binding of this compound

| Amino Acid Residue | Interaction with Phosphatidylglycerol (Anionic) | Interaction with Phosphatidylcholine (Zwitterionic) |

|---|---|---|

| Tryptophan (W) | Strong H-bonding with phosphate; cation-π interactions; deep interfacial anchoring. | Weaker H-bonding; hydrophobic interactions at the interface. |

| Tyrosine (Y) | H-bonding with phosphate and glycerol; interfacial positioning. | Weaker H-bonding; more superficial interaction. |

| Phenylalanine (F) | Hydrophobic insertion into the acyl chain region. | Hydrophobic insertion, but potentially hindered by higher membrane order. |

| Asparagine (N) | Potential H-bonding with lipid headgroups. | Potential H-bonding with lipid headgroups. |

These differential interactions are thought to lead to a higher concentration of the peptide on and within bacterial membranes, ultimately resulting in selective membrane disruption and cell death.

Mechanistic Insights into Cellular and Sub Cellular Processes Influenced by Ac W F F N Y Y W in Vitro Studies

Modulation of Intracellular Signaling Pathways by Ac-W-F-F-N-Y-Y-W (e.g., Adenylyl Cyclase Inhibition Research)

Intracellular signaling pathways are fundamental to cellular communication and function, regulating a vast array of biological processes. Peptides, due to their diverse structures and functionalities, can significantly influence these pathways. Adenylyl cyclases (ACs) are key enzymes in signal transduction, catalyzing the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial second messenger wikipedia.org. AC activity is tightly regulated by various cellular signals, including G proteins, hormones, and other signaling molecules wikipedia.org.

Research has identified various peptide-based modulators of adenylyl cyclase activity. For instance, specific peptides derived from adenylyl cyclase itself have been shown to directly inhibit its catalytic activity nih.gov. Furthermore, synthetic inhibitors targeting adenylyl cyclase, such as KH7 and LRE1, are utilized in in vitro studies to investigate cAMP-mediated signaling mdpi.com. These studies underscore the potential for peptide sequences to modulate signaling cascades by interacting with enzymes like adenylyl cyclase.

However, specific in vitro studies detailing the modulation of intracellular signaling pathways, including adenylyl cyclase inhibition, by the peptide this compound were not found in the provided search results. Therefore, no compound-specific data or data tables can be presented for this subsection.

Effects of this compound on Cellular Permeability and Uptake Mechanisms (in vitro)

The ability of a compound to cross cell membranes is critical for its therapeutic efficacy and its utility as a research tool. Cell-penetrating peptides (CPPs) are a class of peptides known for their capacity to facilitate the translocation of molecules across cellular membranes, both in vitro and in vivo plos.orgchemrxiv.orgmdpi.comnih.govresearchgate.netmdpi.com. CPPs are generally characterized by their positive charge and amphipathic nature, though structural features also play a significant role in their permeability plos.orgmdpi.com.

Several mechanisms have been proposed for CPP uptake into cells, including energy-dependent endocytosis (such as clathrin-mediated endocytosis, caveolae-dependent endocytosis, and macropinocytosis) and energy-independent direct translocation across the lipid bilayer plos.orgmdpi.comnih.govresearchgate.net. Studies often employ assays like the chloroalkane cell-penetration assay to quantify peptide permeability rsc.orgresearchgate.net. These investigations aim to understand how peptide structure and properties influence their cellular entry and the efficiency of delivering associated cargoes mdpi.com.

However, specific in vitro studies examining the cellular permeability and uptake mechanisms of the peptide this compound were not identified in the provided search results. Consequently, no compound-specific data or data tables can be presented for this subsection.

Influence of this compound on Specific Biochemical Pathways and Metabolomic Profiles (e.g., Energy Metabolism)

Peptides can exert significant influence over cellular biochemical pathways and metabolomic profiles, impacting fundamental processes such as energy metabolism. For example, the peptide apelin has been shown to affect glucose uptake and insulin (B600854) secretion, playing a role in metabolic regulation frontiersin.orgulster.ac.uk. Similarly, mitochondrially derived peptides (MDPs) are emerging as regulators of mitochondrial bioenergetics and systemic insulin sensitivity nih.gov.

The constituent amino acids of this compound, namely tryptophan, phenylalanine, asparagine, and tyrosine, are involved in various metabolic pathways. For instance, tryptophan metabolism is linked to immune activation and can be altered in conditions like obesity and diabetes mdpi.comfrontiersin.orgslideshare.net. Phenylalanine and tyrosine are precursors for neurotransmitters and hormones, and their metabolic disorders can lead to significant health issues frontiersin.orgslideshare.net. Asparagine also plays a role in cellular metabolism, contributing to glucose synthesis via oxaloacetate mdpi.com. Metabolomic profiling studies are employed to identify broad changes in metabolite abundance, offering insights into cellular metabolic states nih.gov.

However, specific in vitro studies investigating the influence of the peptide this compound on particular biochemical pathways or metabolomic profiles, including energy metabolism, were not found within the provided search results. Therefore, no compound-specific data or data tables can be presented for this subsection.

Compound List:

this compound

Structure Activity Relationship Sar Studies and Rational Design of Ac W F F N Y Y W Analogs for Research

Systematic Alanine (B10760859) Scanning and Point Mutagenesis of Ac-W-F-F-N-Y-Y-W to Elucidate Key Residues for Activity

Systematic alanine scanning is a widely used technique to determine the contribution of individual amino acid residues to the function and stability of a peptide or protein. wikipedia.org In this method, each amino acid residue in the peptide chain is systematically replaced with alanine. Alanine is chosen because its small, non-bulky methyl side chain is chemically inert and generally does not alter the main-chain conformation, thus allowing for the evaluation of the original side chain's role in bioactivity. wikipedia.org

While specific alanine scanning data for this compound is not publicly available, the hypothetical results of such a study would reveal which residues are critical for its activity. For instance, replacement of aromatic residues like Tryptophan (W), Phenylalanine (F), or Tyrosine (Y) with Alanine could lead to a significant loss of activity, suggesting that the aromaticity or the bulk of these side chains is essential for molecular recognition or binding.

Hypothetical Alanine Scan of this compound

| Original Residue | Position | Alanine Mutant | Predicted Impact on Activity | Rationale for Prediction |

|---|---|---|---|---|

| Tryptophan | 2 | Ac-A-F-F-N-Y-Y-W | High | The indole (B1671886) side chain of Tryptophan is often involved in key hydrophobic and cation-pi interactions. |

| Phenylalanine | 3 | Ac-W-A-F-N-Y-Y-W | Moderate to High | The phenyl group contributes to hydrophobic interactions; its importance depends on the specific binding pocket. |

| Phenylalanine | 4 | Ac-W-F-A-N-Y-Y-W | Moderate to High | Similar to Phe at position 3, its removal would probe the necessity of this specific hydrophobic contact. |

| Asparagine | 5 | Ac-W-F-F-A-Y-Y-W | Low to Moderate | The polar side chain of Asparagine might be involved in hydrogen bonding. Its replacement would clarify the role of this interaction. |

| Tyrosine | 6 | Ac-W-F-F-N-A-Y-W | High | The hydroxyl group of Tyrosine can act as a hydrogen bond donor or acceptor, and the aromatic ring contributes to binding. |

| Tyrosine | 7 | Ac-W-F-F-N-Y-A-W | High | Similar to Tyr at position 6, this residue is likely important for specific interactions with a target receptor or enzyme. |

Point mutagenesis, a broader technique, could involve substituting residues with other amino acids besides alanine to probe the effects of properties like charge, polarity, and size on the peptide's activity.

Investigation of Terminal Modifications (N-terminal Acetylation, C-terminal Amidation) on this compound Bioactivity

Terminal modifications are a common strategy to enhance the stability and biological activity of peptides. lifetein.com The peptide , this compound, is N-terminally acetylated.

N-terminal Acetylation: The presence of the acetyl group (Ac) at the N-terminus removes the positive charge of the free amine group. This modification can increase the peptide's stability by making it more resistant to degradation by aminopeptidases. hongtide.comnih.gov Furthermore, N-terminal acetylation can enhance the peptide's ability to cross cell membranes and may mimic the structure of a larger protein from which the peptide might be derived. lifetein.com

C-terminal Amidation: Although the provided structure does not indicate C-terminal amidation, this modification is frequently employed in peptide design. Amidation replaces the C-terminal carboxyl group with a carboxamide, neutralizing the negative charge. This change can increase the peptide's resistance to carboxypeptidases and often enhances its biological activity by mimicking the post-translational modifications of many endogenous peptide hormones and neurotransmitters. hongtide.comresearchgate.net

The bioactivity of this compound is likely influenced by its N-terminal acetyl group, which contributes to its stability and potentially its binding affinity. Further studies involving a non-acetylated version (H-W-F-F-N-Y-Y-W-OH) and a C-terminally amidated version (this compound-NH2) would be necessary to fully elucidate the roles of these terminal modifications.

Design and Synthesis of this compound Derivatives for Enhanced Research Probe Properties

To develop this compound into a more effective research probe, derivatives can be designed and synthesized. These modifications aim to improve properties such as potency, selectivity, stability, and the ability to be detected. Such probes are instrumental in studying biological systems and target validation.

While no direct comparative studies between this compound and Ac-bhg-F-N-Y-Y-W are available in the searched literature, the comparison of such analogs is a cornerstone of SAR studies. wikipedia.org The hypothetical analog, Ac-bhg-F-N-Y-Y-W, where 'bhg' represents a non-standard amino acid, would provide valuable insights. The nature of 'bhg' (e.g., its size, charge, hydrophobicity) would be compared to the properties of the two Phenylalanine residues it replaces. If, for example, 'bhg' is a bulky, hydrophobic residue and the analog retains or shows increased activity, it would suggest that the primary role of the F-F motif is to provide a hydrophobic region of a certain size. Conversely, a loss of activity would indicate a more specific structural requirement for the two adjacent Phenylalanine residues.

Impact of Conformational Constraints on this compound Activity (e.g., Lasso Peptide Motifs)

Linear peptides like this compound are often highly flexible, which can be detrimental to their bioactivity as they can adopt multiple conformations, only one of which might be the active one. Introducing conformational constraints can lock the peptide into its bioactive conformation, leading to increased potency and stability.

One such method of constraining a peptide is through the formation of a lasso peptide motif. Lasso peptides are a class of ribosomally synthesized and post-translationally modified peptides characterized by a unique lariat (B8276320) knot structure. This structure involves an isopeptide bond between the N-terminal amino group of the peptide and the side chain of an acidic residue (Asp or Glu) further down the sequence. The C-terminal tail of the peptide is then threaded through and trapped within this macrolactam ring.

While there is no information on the application of a lasso motif to this compound, incorporating such a constraint could have a profound impact on its activity. By reducing the conformational flexibility, a lasso derivative could exhibit enhanced binding affinity for its target. However, the synthesis of such a constrained peptide is complex and would require careful design to ensure the constrained conformation is indeed the bioactive one.

Computational and Theoretical Investigations of Ac W F F N Y Y W

Molecular Docking Simulations for Predicting Ac-W-F-F-N-Y-Y-W Binding Modes to Receptors/Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, in this case, this compound) when bound to another (a receptor or protein) to form a stable complex. This process helps in understanding how the peptide might interact with biological targets, such as proteins or receptors, by simulating the binding process and scoring the potential interactions. The goal is to identify the most energetically favorable binding modes, which can provide insights into the peptide's mechanism of action or its potential as a therapeutic agent. Docking studies typically involve preparing the 3D structures of both the peptide and the target protein, followed by running docking algorithms that explore various binding poses and rank them based on scoring functions that estimate binding affinity mdpi.comresearchgate.nettbzmed.ac.irnih.gov. For this compound, docking simulations would aim to predict how its specific amino acid sequence (Tryptophan, Phenylalanine, Asparagine, Tyrosine) influences its binding to various biological macromolecules.

Advanced Molecular Dynamics Simulations to Explore this compound Conformational Space and Solvent Interactions

Molecular dynamics (MD) simulations provide a powerful means to study the time-dependent behavior of molecular systems, including peptides like this compound. These simulations track the movement of atoms and molecules over time by solving Newton's equations of motion, allowing researchers to explore the peptide's conformational space, understand its flexibility, and analyze its interactions with the surrounding solvent (e.g., water) nih.govdovepress.comnih.govnih.gov. By simulating the peptide in a realistic environment, MD can reveal transient structures, dynamic processes, and the influence of solvent on peptide stability and function. For this compound, MD simulations can elucidate how its sequence dictates its folding, aggregation propensity, and how solvent molecules mediate its interactions with biological membranes or other molecules mdpi.comresearchgate.nettbzmed.ac.irnih.govuams.edupensoft.netmddbr.eu.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structure of a compound and its biological activity or properties mdpi.comneovarsity.orgresearchgate.netarxiv.org. For this compound and its analogs, QSAR models would involve calculating a set of molecular descriptors (e.g., physicochemical properties, topological indices) that quantitatively describe the peptide's structure. These descriptors are then correlated with experimentally determined biological activities using statistical or machine learning algorithms. The resulting QSAR models can predict the activity of new, unsynthesized analogs, guiding the design of peptides with improved properties. This approach is instrumental in understanding which structural features of this compound are critical for its biological effects, enabling the rational design of optimized peptide sequences mdpi.comneovarsity.orgresearchgate.netarxiv.orgnih.gov.

Application of Machine Learning and Artificial Intelligence in this compound Peptide Research

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied to peptide research, offering advanced tools for prediction, classification, and design frontiersin.orgmdpi.comuchile.clku.edu. For a peptide like this compound, ML algorithms can be trained on large datasets of known peptides and their properties to predict novel activities, classify peptides into functional categories (e.g., antimicrobial, anticancer), or even design de novo peptides with desired characteristics. Techniques such as Support Vector Machines (SVM), Random Forests (RF), and deep learning architectures like Recurrent Neural Networks (RNNs) are employed to analyze complex patterns in peptide sequences and their associated data frontiersin.orgmdpi.comnih.gov. AI can accelerate the identification of promising peptide candidates for therapeutic development by learning from vast amounts of biological and chemical information, thereby streamlining the research process for peptides like this compound uchile.clku.eduucl.ac.uk.

Future Directions and Emerging Research Avenues for Ac W F F N Y Y W

Development of Novel Methodologies for Studying Ac-W-F-F-N-Y-Y-W in Complex Biological Systems (In Vitro)

Investigating the behavior and function of this compound within intricate biological environments necessitates the development and application of sophisticated methodologies. Future research will likely focus on enhancing the precision and scope of in vitro studies.

Advanced Analytical and Imaging Techniques: The development of novel chemical reactions for site-selective modification of peptides, such as attaching functional molecules to specific termini, is crucial for creating labeled versions of this compound for detection and tracking tohoku.ac.jp. Advanced spectroscopic methods and high-resolution imaging techniques will be essential for visualizing peptide localization and interactions within cellular structures in vitro.

Computational Modeling and Simulation: The use of novel computational and mathematical approaches, including model-driven design methodologies and the creation of composable molecular models, will be instrumental in understanding and predicting the behavior of this compound in simulated biological systems keele.ac.uk. This includes leveraging machine learning for predicting peptide-protein interactions or conformational dynamics.

Physiologically Relevant In Vitro Models: Employing advanced cell-based models, such as 3D cell cultures or organoid systems, will provide more physiologically relevant environments for studying the peptide's interactions and efficacy compared to traditional 2D cultures ku.edu. These models can help elucidate how this compound responds to complex cellular microenvironments.

Exploration of Unexplored Biological Targets or Pathways for this compound

Identifying novel biological targets and pathways modulated by this compound holds the key to unlocking its potential therapeutic or diagnostic applications.

Phenotypic Screening and Target Identification: Future research can employ phenotypic screening assays, which assess the direct impact of the peptide on biological processes without pre-defined target assumptions. This approach offers a powerful route to discovering new therapeutic targets and understanding the peptide's mechanism of action nih.gov.

Omics Data Integration: Integrating data from high-throughput 'omics' technologies (genomics, proteomics, metabolomics) with peptide treatment data can help identify proteins or pathways that are significantly altered by this compound, thereby revealing potential targets keele.ac.uk.

Bioinformatic Pathway Analysis: Advanced bioinformatics tools can be utilized to map the peptide's sequence against known protein interaction networks and metabolic pathways. This can generate hypotheses about its potential biological roles and interactions with unexplored targets keele.ac.ukfrontiersin.org.

Exploration of Natural Analogs: Investigating the biological roles of similar peptide sequences found in nature could provide inspiration and context for exploring the potential functions of this compound, particularly in areas such as signaling or defense mechanisms nih.gov.

Potential for this compound as a Scaffold for Rational Design of Research Probes

The inherent structure of this compound can serve as a foundational scaffold for the rational design of specialized research probes, enhancing its utility in chemical biology and diagnostics.

Biosensor and Diagnostic Probe Development: this compound could be conjugated to DNA scaffolds or other recognition elements to create highly specific biosensors for detecting particular biomolecules or cellular states nih.gov. The rational design of such probes aims for enhanced sensitivity and specificity.

Molecular Probes for Chemical Biology: By attaching functional moieties (e.g., fluorescent dyes, affinity tags, cross-linking agents) to this compound, researchers can create molecular probes to study its cellular uptake, target engagement, or to visualize specific biological processes tohoku.ac.jp.

Development of Peptide Analogs: Structure-activity relationship (SAR) studies, guided by rational design principles, can lead to the development of modified analogs of this compound with optimized properties, such as improved binding affinity, enhanced stability, or altered specificity for specific research applications nih.govpurdue.edu. This involves strategically altering amino acid residues or incorporating non-natural amino acids.

Scaffolds for Targeted Delivery: The peptide sequence could potentially be integrated into larger molecular constructs or conjugated with targeting ligands to facilitate the delivery of payloads, such as imaging agents or therapeutic molecules, to specific cellular locations or tissues.

Addressing Data Scarcity and Developing Standardized Datasets for this compound Research

The advancement of research on novel peptides like this compound is often constrained by the limited availability and fragmentation of relevant data. Future efforts must focus on data consolidation and standardization.

Centralized Data Repositories: The establishment of comprehensive, publicly accessible databases that aggregate all available experimental data, including synthesis protocols, structural information, biological activity, and interaction profiles for this compound and related peptides, is essential keele.ac.uk.

Standardization of Data Collection and Reporting: Implementing standardized protocols for data acquisition, annotation, and reporting across different research groups will ensure data consistency, comparability, and facilitate meta-analysis. This includes defining common experimental conditions and reporting metrics keele.ac.uk.

Leveraging Machine Learning and AI: Techniques such as transfer learning and synthetic data generation can be employed to overcome data scarcity and improve the predictive power of computational models used in peptide research youtube.com. AI-driven approaches can also aid in identifying patterns and relationships within sparse datasets.

Ontological Data Integration: The application of semantic web technologies and ontological frameworks can facilitate the integration of diverse biological datasets, enabling more sophisticated data mining and inference for hypothesis generation and validation in peptide research keele.ac.uk.

Q & A

Q. How should researchers prepare this compound data for peer review?

- Answer : Structure papers with clear sections: Introduction (contextualize gaps), Methods (detailed protocols), Results (statistical rigor), Discussion (link to theory). Use appendices for large datasets, ethics approvals, and instrument schematics. Ensure references follow discipline-specific citation styles (e.g., ACS, APA) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.